Cas no 456-04-2 (2-Chloro-4'-fluoroacetophenone)

2-Chloro-4'-fluoroacetophenone is a versatile organic intermediate widely used in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring both chloro and fluoro substituents, enhances reactivity and selectivity in various chemical transformations, particularly in the formation of heterocyclic compounds. This compound serves as a key building block in the preparation of active pharmaceutical ingredients (APIs) and specialty chemicals. Its high purity and stability under standard conditions make it suitable for precise synthetic applications. The presence of electron-withdrawing groups (chloro and fluoro) further facilitates nucleophilic substitution reactions, offering synthetic flexibility. Proper handling and storage are recommended due to its moderate reactivity.
2-Chloro-4'-fluoroacetophenone structure
456-04-2 structure
Product name:2-Chloro-4'-fluoroacetophenone
CAS No:456-04-2
MF:C8H6ClFO
MW:172.584044933319
MDL:MFCD00011652
CID:37524
PubChem ID:120248

2-Chloro-4'-fluoroacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(4-fluorophenyl)ethanone
    • alpha-Chloro-4-fluoroacetophenone
    • omega-chloro-4-fluoroacetophenone
    • 2-Chloro-4?fluoroacetophenone
    • 4-Fluorophenacyl chloride
    • 2-Chloro-4-fluoroacetophenone
    • 2-CHLORO-4'-FLUOROACETOPHENONE
    • 2-Chloro-4‘-fluoroacetophenone
    • 2-Chloro-4′-fluoroacetophenone
    • 2-Chloro-4'-fluoroac
    • 2-chloro-4'-fluoro-acetophenone
    • 4-Fluorchloracetophenone
    • A-CHLORO-4-FLUOROACETOPHENONE
    • Fluorophenacylchloride
    • p-Fluorophenacyl chloride
    • 4-chloroacetyl-1-fluorobenzene
    • alpha-Chloro-p-fluoroacetophenone
    • 2-chloro-1-(4-fluorophenyl)ethan-1-one
    • Ethanone, 2-chloro-1-(4-fluorophenyl)-
    • 2'-chloro-4-fluoroacetophenone
    • p-Fluoro-alpha-chloroacetophenone
    • 4-fluorophenacylchloride
    • Acetophenone, 2-chloro-4'-fluoro-
    • 2-Chloro-1-(4-fluoro-phenyl)-
    • CS-W017579
    • FT-0618547
    • EN300-20579
    • EC 207-256-4
    • 2-Cl-4'-F-acetophenone
    • 2-Chloro-4'-fluoroacetophenone, 99%
    • 2-chloro-1-(4'-fluorophenyl)ethanone
    • .alpha.-Chloro-para-fluoroacetophenone
    • CHEMBL105037
    • .Alpha.-chloro-4-fluoroacetophenone
    • 2-Chloro-1-(4-fluoro-phenyl)-ethanone
    • 2-chloro-1-(4-fluorophenyl)-1-ethanone
    • AM20040509
    • 456-04-2
    • Z104478978
    • D89472
    • 4-07-00-00642 (Beilstein Handbook Reference)
    • AS-11624
    • BDBM50119680
    • AW8FP5M4P2
    • AKOS000120174
    • UPCMLD0ENAT5474287:001
    • 2-chloro-1-(4-fluorophenyl)-ethanone
    • A-Chloro-p-Fluoro acetophenone
    • SCHEMBL455101
    • PIPERIDIN-4-YL-UREAHCL
    • A7181
    • C1977
    • BRN 0637860
    • W-106123
    • F0001-1236
    • MFCD00011652
    • p-Fluoro-.alpha.-chloroacetophenone
    • DTXSID70196560
    • 2-chloro-1-(4-fluorophenyl)ethanone;2-Chloro-4'-fluoroacetophenone
    • NS00001606
    • PD140506
    • EINECS 207-256-4
    • .alpha.-Chloro-p-fluoroacetophenone
    • 2-Chloro-4 inverted exclamation marka-fluoroacetophenone
    • 2-Chloro-4\\'-fluoroacetophenone
    • alpha-Chloro-para-fluoroacetophenone
    • DTXCID10119051
    • Ethanone, 2-chloro-1-(4-fluorophenyl)-(9CI)
    • STK498765
    • 2-Chloro-1-(4-fluorophenyl)ethanone; 4-Fluorophenacyl chloride
    • DB-010990
    • 207-256-4
    • 2-Chloro-4'-fluoroacetophenone
    • MDL: MFCD00011652
    • Inchi: 1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
    • InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
    • SMILES: ClC([H])([H])C(C1C([H])=C([H])C(=C([H])C=1[H])F)=O
    • BRN: 0637860

Computed Properties

  • Exact Mass: 172.00900
  • Monoisotopic Mass: 172.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Light yellow crystals
  • Density: 1.2752 (estimate)
  • Melting Point: 48.0 to 52.0 deg-C
  • Boiling Point: 247°C
  • Flash Point: Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 17.07000
  • LogP: 2.24720
  • Solubility: Insoluble in water
  • Sensitiveness: Lachrymatory

2-Chloro-4'-fluoroacetophenone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S28-S45-S36/37/39
  • FLUKA BRAND F CODES:9-19
  • RTECS:AM6550000
  • Hazardous Material Identification: T Xi
  • Storage Condition:Store at room temperature
  • Risk Phrases:R23/25; R34; R36/37/38
  • HazardClass:8
  • Packing Group:II
  • PackingGroup:II
  • Safety Term:8
  • Hazard Level:8
  • Packing Group:II

2-Chloro-4'-fluoroacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Chloro-4'-fluoroacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20579-0.25g
2-chloro-1-(4-fluorophenyl)ethan-1-one
456-04-2 95.0%
0.25g
$19.0 2025-03-21
eNovation Chemicals LLC
D523676-500g
2-Chloro-4'-fluoroacetophenone
456-04-2 97%
500g
$300 2024-06-05
eNovation Chemicals LLC
D500560-100g
2-Chloro-1-(4-fluorophenyl)ethanone
456-04-2 97%
100g
$170 2024-05-24
TRC
F595330-25000mg
4-Fluorophenacyl Chloride
456-04-2
25g
$253.00 2023-05-18
Enamine
EN300-20579-5.0g
2-chloro-1-(4-fluorophenyl)ethan-1-one
456-04-2 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-20579-10.0g
2-chloro-1-(4-fluorophenyl)ethan-1-one
456-04-2 95.0%
10.0g
$32.0 2025-03-21
Fluorochem
001629-25g
2-Chloro-4'-fluoroacetophenone
456-04-2 98%
25g
£16.00 2022-03-01
eNovation Chemicals LLC
D523676-10kg
2-Chloro-4'-fluoroacetophenone
456-04-2 97%
10kg
$3400 2024-06-05
eNovation Chemicals LLC
D500560-5g
2-Chloro-1-(4-fluorophenyl)ethanone
456-04-2 97%
5g
$100 2024-05-24
Apollo Scientific
PC1463-500g
4-Fluorophenacyl chloride
456-04-2 99%
500g
£170.00 2025-02-19

2-Chloro-4'-fluoroacetophenone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:456-04-2)2-Chloro-4'-fluoroacetophenone
Order Number:sfd20377
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:456-04-2)2-Chloro-4'-fluoroacetophenone
Order Number:CL19410
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:42
Price ($):discuss personally

Additional information on 2-Chloro-4'-fluoroacetophenone

Professional Introduction to 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2)

2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2) is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its unique structural features, comprising both chloro and fluoro substituents on a phenone backbone, make it a versatile intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention due to its utility in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

The< strong>chloro and< strong>fluoro functional groups in 2-Chloro-4'-fluoroacetophenone contribute to its reactivity and make it a valuable building block for further chemical transformations. The presence of these electronegative groups enhances the compound's ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other synthetic pathways that are crucial for constructing complex molecular architectures.

In recent years, the< strong>pharmaceutical industry has increasingly recognized the importance of fluorinated aromatic compounds due to their favorable pharmacokinetic properties and improved biological activity. 2-Chloro-4'-fluoroacetophenone has been employed in the synthesis of several drug candidates that are currently under investigation for their potential therapeutic applications. Its role as a key intermediate in these syntheses underscores its significance in modern medicinal chemistry.

One of the most notable applications of 2-Chloro-4'-fluoroacetophenone is in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The< strong>fluoro substituent, in particular, has been shown to enhance binding affinity and metabolic stability, making it an attractive feature for drug design. Researchers have leveraged the reactivity of this compound to develop novel inhibitors with improved efficacy and reduced side effects.

The< strong>agrochemical sector also benefits from the use of 2-Chloro-4'-fluoroacetophenone as a precursor in the synthesis of advanced pesticides and herbicides. These compounds often require specific structural motifs that can be efficiently introduced through reactions involving this intermediate. The versatility of 2-Chloro-4'-fluoroacetophenone allows chemists to tailor molecular structures to target specific biological pathways in pests, thereby improving crop protection strategies.

Advances in synthetic methodologies have further expanded the utility of 2-Chloro-4'-fluoroacetophenone. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations, allowing for the rapid construction of complex molecules. These innovations have not only accelerated drug discovery but also opened new avenues for material science applications.

The< strong>bioconjugation capabilities of 2-Chloro-4'-fluoroacetophenone have been explored in the development of diagnostic agents and imaging probes. Its reactivity with biomolecules such as peptides and proteins has facilitated the creation of targeted therapeutics that can selectively interact with disease markers. This application is particularly relevant in fields like oncology, where precise targeting is essential for effective treatment.

In conclusion, 2-Chloro-4'-fluoroacetophenone (CAS No. 456-04-2) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic pathways and applications, the importance of this compound is likely to grow even further.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
(CAS:456-04-2)
SDF301
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Jiangsu Xinsu New Materials Co., Ltd
(CAS:456-04-2)
SFD305
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry